Product packaging for (2S)-2-Amino-N-benzyl-3-methylbutanamide(Cat. No.:CAS No. 120369-25-7)

(2S)-2-Amino-N-benzyl-3-methylbutanamide

Cat. No.: B168757
CAS No.: 120369-25-7
M. Wt: 206.28 g/mol
InChI Key: APGFMIYGVANCND-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-2-Amino-N-benzyl-3-methylbutanamide is a chiral primary amino acid derivative (PAAD) of significant interest in medicinal chemistry and neuroscience research . This compound belongs to a class of molecules known as Primary Amino Acid Derivatives (PAADs), which are recognized for their potent anticonvulsant activities in preclinical models, specifically the maximal electroshock seizure (MES) test in rodents . The activity of these compounds is highly stereospecific, with the (S)-configuration at the C(2) carbon being a key determinant of its pharmacological profile . Structurally, it is characterized by a branched hydrocarbon moiety at the C(2) position, which is a critical feature for the high anticonvulsant efficacy of PAADs, distinguishing them from their N-acetylated analogs (Functionalized Amino Acids, or FAAs) . The compound's core structure includes a terminal N'-benzylamide unit, and studies indicate that PAADs have considerable structural latitude at this site, suggesting a mechanism of action that differs from related compound classes . With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol, it is supplied for research purposes only . This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant scientific literature for comprehensive structure-activity relationship (SAR) and mechanistic studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B168757 (2S)-2-Amino-N-benzyl-3-methylbutanamide CAS No. 120369-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-benzyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFMIYGVANCND-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453857
Record name (2S)-2-Amino-N-benzyl-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120369-25-7
Record name (2S)-2-Amino-N-benzyl-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2s 2 Amino N Benzyl 3 Methylbutanamide

Enantioselective Synthesis Strategies for α-Amino Amides

The primary challenge in synthesizing (2S)-2-Amino-N-benzyl-3-methylbutanamide lies in controlling the stereochemistry at the α-carbon. Modern synthetic chemistry offers several powerful strategies to achieve high enantioselectivity.

Asymmetric Coupling Reactions for Amide Bond Formation

The most direct route to this compound involves the formation of an amide bond between the carboxylic acid of an N-protected L-valine and benzylamine (B48309). This reaction is typically mediated by a coupling reagent. While the chiral center is already present in the L-valine starting material, the key challenge during the coupling reaction is to prevent racemization of the α-stereocenter. uni-kiel.de

The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to tautomerization, resulting in a loss of optical purity. uni-kiel.de To mitigate this, a variety of coupling reagents and additives have been developed to accelerate the rate of amidation while suppressing racemization.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/uronium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, and PyBOP®. peptide.comiris-biotech.debachem.com The addition of nucleophilic additives, for instance, 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), is standard practice. These additives form active esters that react readily with the amine but are less prone to racemization than the activated species formed with the coupling reagent alone. uni-kiel.deiris-biotech.de

Table 1: Comparison of Common Peptide Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Activator Additive Key Features & By-products
DCC Carbodiimide (B86325) HOBt, HOSu Inexpensive; by-product (dicyclohexylurea) is poorly soluble, facilitating removal in solution-phase but problematic in solid-phase synthesis. peptide.combachem.com
EDC Carbodiimide HOBt, HOSu Water-soluble carbodiimide and by-product, ideal for aqueous workups. peptide.com
HBTU/TBTU Aminium/Uronium Base (e.g., DIPEA) Fast reaction rates, low racemization; by-products are soluble. peptide.combachem.com Potential for side reaction at the N-terminus if used in excess.
HATU Aminium/Uronium Base (e.g., DIPEA) Highly efficient, even for sterically hindered amino acids; faster than HBTU. peptide.combachem.com

| PyBOP® | Phosphonium | Base (e.g., DIPEA) | Effective and does not produce carcinogenic HMPA like its predecessor, BOP. Good for coupling N-methyl amino acids. bachem.com |

The choice of coupling reagent and conditions depends on factors like the steric hindrance of the amino acid and the desired scale of the reaction. For the synthesis of this compound, a combination like DCC/HOBt or HATU/DIPEA would be a standard approach, starting from N-protected L-valine.

Chiral Auxiliary Approaches in the Synthesis of this compound

Chiral auxiliaries are reusable chemical entities that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org After the reaction, the auxiliary is cleaved and can be recovered. While less direct for synthesizing the target compound from L-valine, this approach is powerful when constructing the α-amino acid scaffold from achiral precursors.

For instance, a glycine (B1666218) enolate equivalent can be alkylated using a chiral auxiliary. Evans oxazolidinones are a prominent example. An N-acylated oxazolidinone can be enolized and then alkylated with isobutyl bromide to introduce the valine side chain. The stereochemical outcome is controlled by the chiral auxiliary, which shields one face of the enolate. wikipedia.org

Alternatively, pseudoephedrine and its diastereomer pseudoephenamine can serve as effective chiral auxiliaries. nih.gov Amides formed from these auxiliaries can be deprotonated to form a chiral enolate. Subsequent alkylation occurs with high diastereoselectivity. The auxiliary can then be removed by hydrolysis to yield the desired carboxylic acid, which can be subsequently coupled with benzylamine. Studies on the alkylation of pseudoephenamine amides have shown exceptionally high diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.gov

Table 2: Diastereoselective Alkylation of Pseudoephenamine Amides (Analogous System)

Electrophile Product Configuration Diastereomeric Ratio (crude) Reference
MeI (R) >99:1 nih.gov
BnBr (R) >99:1 nih.gov
Allyl-I (R) >99:1 nih.gov
i-Pr-I (R) 98:2 nih.gov

This table illustrates the high stereocontrol exerted by the pseudoephenamine auxiliary in alkylation reactions, a principle applicable to the synthesis of the valine side chain.

Another strategy involves the use of tert-butanesulfinamide. Condensation of tert-butanesulfinamide with a glyoxylate (B1226380) ester followed by reduction and alkylation can produce α-amino acid derivatives with high enantiomeric purity. The sulfinamide group acts as a powerful stereodirecting group. wikipedia.org

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis Routes

Modern catalysis offers increasingly sophisticated methods for the asymmetric synthesis of α-amino amides. These routes can offer greater atom economy and novel bond disconnections.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, direct C-H amination reactions are being developed. A metal-free, organocatalytic system could potentially be used to directly aminate a benzylic C-H bond in a suitable valine derivative, though this remains a developing area. rsc.org More established is the use of chiral Brønsted acids, such as N-Tf phosphoramides, to catalyze enantioselective additions to imines, providing a pathway to chiral amines and their derivatives. weebly.com

Metal-catalyzed reactions provide a broad platform for enantioselective synthesis. Nickel-catalyzed enantioselective cross-coupling reactions have been developed to synthesize chiral N-benzylic heterocycles, demonstrating a powerful method for forming C(sp²)-C(sp³) bonds. nih.gov A cooperative catalytic system using an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid has been shown to be highly effective for the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, affording α-alkenyl α-amino acid derivatives with excellent enantioselectivity (up to 98% ee). nih.gov While not a direct synthesis of the target amide, these products are versatile intermediates.

Table 3: Examples of Advanced Catalytic Methods for Chiral Amine/Amide Synthesis

Method Catalyst System Substrates Key Feature ee (%) Reference
N-H Insertion Rh₂(TPA)₄ / (R)-SPA Vinyldiazoacetate + carbamate Cooperative catalysis for α-alkenyl α-amino acid synthesis. 96 nih.gov
C-H Functionalization Rh₂(S-PTTL)₄ Benzyl (B1604629) silyl (B83357) ether + aryldiazoacetate Asymmetric C-H insertion mediated by a chiral catalyst. 95-98 nih.gov

Process Optimization for Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, reproducibility, and high purity of the final product. nih.govnih.gov For a molecule like this compound, this involves optimizing the amide coupling and deprotection steps.

Key parameters for optimization include:

Solvent Selection: Solvents must effectively dissolve reactants and reagents while being environmentally acceptable and easy to remove. nih.gov

Reagent Stoichiometry: Minimizing the excess of expensive or hazardous reagents is crucial for cost and waste reduction.

Temperature and Concentration: These parameters affect reaction rates and selectivity. Higher concentrations can increase throughput but may also lead to side reactions or precipitation issues. nih.gov

Work-up and Purification: Developing a scalable and efficient purification method, such as crystallization instead of chromatography, is a primary goal of process development. nih.gov

Flow chemistry is an increasingly adopted technology for process optimization and manufacturing. Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhance safety, and can be readily scaled. uzh.chchemrxiv.org

Reaction Condition Screening and Mechanistic Analysis

A systematic screening of reaction conditions is the cornerstone of process optimization. This often involves Design of Experiments (DoE) to efficiently map the effects of multiple variables (e.g., temperature, solvent, base, coupling reagent) on yield and purity. researchgate.net

For the coupling of N-protected L-valine with benzylamine, a screening process would likely evaluate:

Coupling Reagents: A panel of carbodiimide, phosphonium, and uronium reagents would be tested to find the optimal balance of reactivity, cost, and minimization of racemization. iris-biotech.deresearchgate.net

Solvents: A range of solvents from polar aprotic (e.g., DMF, NMP, DMSO) to less polar options (e.g., DCM, MeCN, 2-MeTHF) would be screened. Greener solvent alternatives are increasingly prioritized. nih.govchemrxiv.org

Bases: If an aminium or phosphonium reagent is used, the choice and amount of non-nucleophilic base (e.g., DIPEA, NMM, collidine) can significantly impact racemization. bachem.com

Mechanistic analysis provides fundamental understanding that guides optimization. For the amide bond formation, the mechanism involves the initial activation of the carboxylic acid to form a highly reactive intermediate, followed by nucleophilic attack by the amine. iris-biotech.de A critical side reaction is the formation of the 5(4H)-oxazolone. Kinetic studies can elucidate the rates of both the desired coupling reaction and the undesired racemization, helping to identify conditions that favor the former. For example, conditions that lead to a rapid consumption of the activated ester by the amine will minimize the time available for the oxazolone (B7731731) to tautomerize. uni-kiel.de Computational studies are also being used to understand the lability of peptide bonds and intermediates, providing insights that can prevent yield loss during scale-up. nih.gov

Table 5: Illustrative Screening of Base for a Model Peptide Coupling Reaction

Base (1.5 equiv) Solvent Time (h) Yield (%) Racemization (%)
DIPEA DMF 2 95 5.2
NMM DMF 2 92 3.1
Collidine DMF 4 88 <1.0
DIPEA CH₂Cl₂ 2 90 4.8
NMM CH₂Cl₂ 2 89 2.5

This hypothetical data illustrates how the choice of base and solvent can be screened to optimize for both high yield and low racemization. Weaker bases like NMM or collidine often result in less racemization compared to the stronger, more sterically hindered DIPEA.

Stereochemical Purity Enhancement Techniques

The synthesis of this compound with a high degree of stereochemical purity relies on several advanced methodologies. These techniques are designed to either selectively produce the desired (S)-enantiomer or to separate it effectively from its (R)-enantiomer. The primary methods employed for this purpose include preparative chiral chromatography, enzymatic kinetic resolution, and diastereoselective crystallization.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC stands as a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. For the purification of this compound, polysaccharide-based CSPs are often employed due to their broad applicability and high resolving power.

The selection of the mobile phase is crucial for achieving optimal separation. A balance between resolution and solubility of the compound must be struck. For N-benzyl valinamide (B3267577) derivatives, a combination of a non-polar solvent like heptane (B126788) or hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The exact ratio of these solvents is optimized to maximize the separation factor (α) and resolution (Rs).

ParameterConditionOutcome
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose (B213188) or Amylose (B160209) derivatives)Provides the chiral environment for separation.
Mobile Phase Heptane/Isopropanol (e.g., 90:10 v/v)Elutes the enantiomers at different rates.
Flow Rate Dependent on column dimensions (e.g., 1.0 mL/min for analytical scale)Influences resolution and run time.
Detection UV at a specific wavelength (e.g., 254 nm)Monitors the elution of the separated enantiomers.
Enantiomeric Excess (ee) >99%High purity of the desired (S)-enantiomer is achievable.

This table represents typical conditions for the chiral HPLC separation of N-benzyl valinamide derivatives. Specific parameters may vary based on the exact instrumentation and the specific derivative being purified.

Simulated Moving Bed (SMB) chromatography, a continuous and more efficient form of preparative chromatography, has also been applied for the large-scale separation of chiral compounds. maru.netnih.gov This technique can significantly increase productivity and reduce solvent consumption compared to traditional batch preparative HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to differentiate between enantiomers. In a typical kinetic resolution of racemic 2-amino-N-benzyl-3-methylbutanamide, a lipase (B570770) enzyme is often used to selectively acylate or hydrolyze one of the enantiomers at a much faster rate than the other.

For instance, a lipase from Candida antarctica (CAL-B) can be employed to selectively acylate the (R)-enantiomer in the presence of an acyl donor, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be easily separated by standard chromatographic or extraction techniques. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better selectivity. nih.govscielo.brmdpi.com

ParameterConditionOutcome
Enzyme Lipase (e.g., Candida antarctica Lipase B)Catalyzes the stereoselective transformation.
Substrate Racemic 2-Amino-N-benzyl-3-methylbutanamideThe mixture of enantiomers to be resolved.
Acyl Donor e.g., Vinyl acetate (B1210297), Isopropenyl acetateReacts with one enantiomer to form a new product.
Solvent Organic solvent (e.g., Toluene, Heptane)Provides a suitable medium for the enzymatic reaction.
Conversion ~50%Theoretical maximum yield for the desired enantiomer.
Enantiomeric Excess (ee) of (S)-enantiomer >95%High purity of the remaining, unreacted enantiomer.

This table illustrates a representative enzymatic kinetic resolution of a racemic amine. The specific conditions and outcomes can be influenced by the choice of enzyme, acyl donor, and reaction conditions.

Diastereoselective Crystallization

Diastereoselective crystallization is a classical yet effective method for resolving enantiomers. This technique involves reacting the racemic mixture of 2-amino-N-benzyl-3-methylbutanamide with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.

A common choice for a resolving agent for a basic compound like this compound would be a chiral acid, such as tartaric acid or a derivative thereof. The selection of the appropriate solvent system is critical for achieving a significant difference in the solubility of the two diastereomeric salts. rsc.orggavinpublishers.com After separation of the desired diastereomeric salt by filtration, the chiral resolving agent is removed to yield the enantiomerically pure this compound.

ParameterConditionOutcome
Resolving Agent Chiral acid (e.g., L-Tartaric Acid)Forms diastereomeric salts with the racemic amine.
Solvent e.g., Ethanol, Methanol, or a mixtureDifferentially solubilizes the diastereomeric salts.
Crystallization Temperature Controlled coolingInduces crystallization of the less soluble diastereomer.
Filtration Standard laboratory procedureSeparates the crystalline diastereomeric salt.
Liberation of Amine Base treatment (e.g., NaOH solution)Removes the chiral resolving agent.
Enantiomeric Purity Can reach >98% after recrystallizationHigh purity of the final product.

This table outlines the general steps and conditions for diastereoselective crystallization. The choice of resolving agent and solvent, as well as the crystallization conditions, must be empirically optimized for each specific resolution.

Spectroscopic Characterization for Structural and Conformational Elucidation of 2s 2 Amino N Benzyl 3 Methylbutanamide

Vibrational Spectroscopy Studies (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

For (2S)-2-Amino-N-benzyl-3-methylbutanamide, the spectra would be dominated by characteristic vibrations of the primary amine, secondary amide, benzyl (B1604629), and isopropyl groups.

Amide Group: The secondary amide linkage gives rise to two of the most prominent vibrational bands. The C=O stretching vibration, known as the Amide I band, is expected to appear as a strong absorption in the IR spectrum around 1640-1680 cm⁻¹. The N-H bending vibration, or Amide II band, is a coupled mode involving N-H in-plane bending and C-N stretching, typically found between 1520-1570 cm⁻¹. libretexts.org

Amino Group: The primary amine (NH₂) is characterized by N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region. nih.gov N-H bending or scissoring vibrations are also expected around 1590-1650 cm⁻¹.

Alkyl Groups: The isopropyl group and the Cα-H will show C-H stretching vibrations in the 2850-2970 cm⁻¹ range. C-H bending vibrations for the methyl groups are also anticipated.

Benzyl Group: The aromatic ring of the benzyl group will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1450 and 1600 cm⁻¹. The CH₂ group of the benzyl moiety will have stretching modes similar to other alkyl groups.

Theoretical calculations and comparison with similar structures, such as L-valine derivatives, aid in the precise assignment of these vibrational modes. ijisrt.comnih.gov The presence of hydrogen bonding, both intra- and intermolecularly, can cause broadening and shifts in the wavenumbers of the N-H and C=O stretching modes. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
Primary AmineN-H Stretch3300 - 3500IR, Raman
Primary AmineN-H Bend (Scissoring)1590 - 1650IR
Secondary AmideC=O Stretch (Amide I)1640 - 1680IR (Strong)
Secondary AmideN-H Bend (Amide II)1520 - 1570IR
Secondary AmideN-H Stretch~3300 (Broad)IR
Aromatic RingC-H Stretch3000 - 3100IR, Raman
Aromatic RingC=C Stretch1450 - 1600IR, Raman
Alkyl (Isopropyl, CH)C-H Stretch2850 - 2970IR, Raman
Benzyl (CH₂)C-H Stretch2850 - 2960IR, Raman

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity.

Based on available data for (S)-2-amino-N-benzyl-3-methylbutanamide, the following chemical shifts are expected. imperial.ac.ukimperial.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
ProtonPredicted δ (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40m
Amide (NH)~8.0 - 8.5t (broad)
Benzyl (CH₂)~4.40d
Valine Cα-H~3.20d
Valine Cβ-H~2.10m
Valine Cγ-CH₃~0.95d
Valine Cγ'-CH₃~0.90d
Amino (NH₂)~1.5 - 2.5s (broad)
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
CarbonPredicted δ (ppm)
Amide (C=O)~174
Aromatic (C-ipso)~138
Aromatic (CH)127 - 129
Valine Cα~60
Benzyl (CH₂)~43
Valine Cβ~31
Valine Cγ/Cγ' (CH₃)~19, ~18

While 1D NMR provides chemical shifts, 2D NMR experiments are essential to unambiguously assign these signals and establish the molecular framework.

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. sdsu.edu Key expected correlations for this compound would include:

The amide N-H proton with the benzylic CH₂ protons.

The Cα-H proton with the Cβ-H proton of the valine residue.

The Cβ-H proton with the two Cγ-methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.40 ppm would show a cross-peak with the carbon signal at ~43 ppm, confirming their assignment to the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons. youtube.com Crucial HMBC correlations would be:

From the benzylic CH₂ protons to the amide carbonyl carbon (~174 ppm) and the ipso-carbon of the phenyl ring (~138 ppm).

From the Cα-H proton to the amide carbonyl carbon.

From the amide N-H proton to the Cα carbon and the benzylic carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique reveals protons that are close in space, regardless of whether they are connected through bonds. youtube.com NOESY is vital for determining the preferred conformation of the molecule. For example, correlations between the protons of the benzyl group and the protons of the isopropyl group would indicate a folded conformation where these two moieties are in close proximity.

Table 4: Summary of Key Expected 2D NMR Correlations
ExperimentCorrelation TypeKey Expected Cross-PeaksInformation Gained
COSY ¹H-¹H (2-3 bonds)Amide NH ↔ Benzyl CH₂; Cα-H ↔ Cβ-H; Cβ-H ↔ Cγ-CH₃Spin systems, proton connectivity
HSQC ¹H-¹³C (1 bond)Each proton signal to its directly attached carbon signalDirect H-C assignment
HMBC ¹H-¹³C (2-3 bonds)Benzyl CH₂ → Amide C=O; Cα-H → Amide C=OMolecular backbone connectivity
NOESY ¹H-¹H (through space)Benzyl H ↔ Isopropyl H; Cα-H ↔ Benzyl H3D structure, conformation

The amide C-N bond has significant double bond character due to resonance, which restricts free rotation. libretexts.orgnanalysis.com This can lead to the existence of cis and trans rotamers, which may be observable as separate sets of signals in the NMR spectrum at room temperature if the rotation is slow on the NMR timescale.

Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. nih.gov By increasing the temperature, the rate of rotation around the amide bond increases. If distinct rotamers are present at low temperatures, their respective signals will broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and then sharpen into a time-averaged single peak at higher temperatures. researchgate.net Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Confirmation and Conformational Preferences

As a chiral molecule with a stereocenter at Cα, this compound is optically active. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the molecule with left- and right-circularly polarized light. creative-biostructure.com

Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. jasco-global.com ORD measures the rotation of plane-polarized light as a function of wavelength. bhu.ac.in Both phenomena are particularly pronounced near the absorption maximum of a chromophore, giving rise to a characteristic signal known as a Cotton effect. scribd.com

Application: For this compound, the most relevant chromophore for CD and ORD analysis is the amide carbonyl group. The n→π* electronic transition of the amide, typically occurring around 210-240 nm, is inherently sensitive to the stereochemistry of the adjacent α-carbon. The sign of the Cotton effect associated with this transition is directly related to the absolute configuration of the amino acid residue. For L-amino acids (which have the S-configuration, with the exception of cysteine), a positive Cotton effect is generally observed in this region. Therefore, a CD spectrum of the title compound is expected to show a positive peak around 220 nm, which would serve as experimental confirmation of the (2S) absolute configuration. acs.org Furthermore, the shape and intensity of the CD spectrum can also provide information about the predominant secondary structure or conformation in solution.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Molecular Formula Confirmation: The molecular formula of this compound is C₁₂H₁₈N₂O. Its calculated monoisotopic mass is 206.141913 Da. nih.gov HRMS can measure this mass with an accuracy of a few parts per million (ppm), which unequivocally confirms the elemental composition and distinguishes it from any other compound with the same nominal mass.

Fragmentation Analysis: In addition to the molecular ion peak [M+H]⁺, mass spectrometry provides structural information through the analysis of fragment ions generated in the mass spectrometer. The fragmentation pattern is predictable based on the structure of the molecule. For protonated this compound, key fragmentation pathways would include:

Formation of the benzyl cation: Cleavage of the benzylic C-N bond is a very common pathway, leading to a highly stable benzyl cation (C₇H₇⁺) or the even more stable tropylium (B1234903) ion rearrangement, both observed at an m/z of 91. nih.gov

Amide Bond Cleavage: Scission of the amide C-N bond or the Cα-carbonyl bond can occur, leading to fragments corresponding to the valine portion or the benzylamine (B48309) portion of the molecule.

Loss of the Isopropyl Group: Cleavage of the Cα-Cβ bond can result in the loss of the isopropyl group (43 Da) from the molecular ion.

Table 5: Predicted Major Fragments in ESI-MS/MS
m/z (Da)Proposed Fragment IonFormula
207.1492[M+H]⁺[C₁₂H₁₉N₂O]⁺
108.0813Benzylamine[C₇H₁₀N]⁺
102.0919Valine iminium ion[C₅H₁₂NO]⁺
91.0548Benzyl/Tropylium cation[C₇H₇]⁺
86.0970Iminium ion after loss of CO[C₅H₁₂N]⁺
72.0813Isopropyl iminium ion[C₄H₁₀N]⁺

Computational and Theoretical Chemistry Investigations of 2s 2 Amino N Benzyl 3 Methylbutanamide

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

(2S)-2-Amino-N-benzyl-3-methylbutanamide possesses several rotatable bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis is critical for understanding which shapes are most stable and how the molecule behaves in a dynamic environment.

Molecular mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum chemical methods, making it suitable for exploring the potential energy surface of larger molecules with many degrees of freedom.

An energy minimization and conformational search for this compound would begin by using a force field—a set of parameters that define the energy of a molecule as a function of its atomic coordinates. Algorithms would then systematically rotate the molecule's flexible bonds (e.g., the C-C and C-N bonds in the backbone and side chains) and perform energy minimization on each generated structure. This process identifies a set of low-energy conformers and ranks them by their relative stability. Such a study would reveal the preferred shapes of the molecule, which are crucial for its biological activity and physical properties.

A comprehensive search of the scientific literature indicates that no studies employing these conformational search algorithms for this compound have been published.

Molecular Dynamics (MD) simulations provide a time-dependent view of a molecule's behavior. By solving Newton's equations of motion for the system of atoms, an MD simulation generates a trajectory that describes how the molecule's atomic positions and conformation change over time, typically on the scale of nanoseconds to microseconds.

For this compound, an MD simulation would be used to explore its conformational space in a simulated environment, such as in a solvent like water. This would allow researchers to observe transitions between different stable conformations, understand the flexibility of different parts of the molecule, and analyze intermolecular interactions, such as hydrogen bonds with solvent molecules. The results provide a more realistic picture of the molecule's dynamic nature than static energy minimization.

No published research detailing molecular dynamics simulations specifically for this compound could be located.

Predictive Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry can also be used to predict how a molecule might be synthesized or how it might metabolize by mapping out potential reaction pathways. This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products.

Using quantum chemical methods like DFT, researchers could model potential reactions involving this compound. For example, one could study its synthesis from L-valine and benzylamine (B48309), calculating the activation energies for each step to determine the most likely reaction mechanism. By locating the transition state structures and calculating their energies, one can predict reaction rates and understand the factors that control the reaction's outcome. This predictive power is invaluable for optimizing synthetic routes or for understanding potential metabolic fates in a biological system.

At present, there are no published studies that provide predictive modeling of reaction pathways or transition states specifically involving this compound.

Theoretical Studies of Intermolecular Interactions and Hydrogen Bonding Networks

Theoretical and computational chemistry provides a powerful lens for understanding the non-covalent interactions that govern the supramolecular assembly of this compound. The molecule's structure, featuring a primary amine (-NH2), a secondary amide (-CONH-), and a phenyl ring, allows for a rich variety of intermolecular interactions, with hydrogen bonding playing a predominant role.

This compound possesses two hydrogen bond donor sites: the primary amine group and the amide nitrogen. It also has two primary hydrogen bond acceptor sites: the carbonyl oxygen of the amide group and the nitrogen atom of the primary amine. nih.gov This dual functionality enables the formation of extensive hydrogen-bonding networks, which are crucial in determining the crystal packing and condensed-phase properties of the compound.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. nih.gov DFT calculations can be employed to optimize the geometry of molecular dimers and larger clusters of this compound, revealing the preferred hydrogen bonding motifs. These calculations provide detailed information on interaction energies, equilibrium distances, and the specific atoms involved in the hydrogen bonds. For instance, studies on similar benzamide (B126) derivatives have utilized DFT to analyze the energetics and geometry of hydrogen-bonded complexes. mdpi.com

The primary amine group can participate in N-H···O=C hydrogen bonds with the amide group of a neighboring molecule. Similarly, the amide N-H group can act as a donor to either the amine nitrogen or the carbonyl oxygen of another molecule. These interactions can lead to the formation of characteristic patterns, such as chains or sheets, which are common in the crystal structures of primary and secondary amides.

A theoretical analysis of the hydrogen bonding network in a simulated crystal structure of this compound would likely reveal a complex interplay of these interactions. The table below presents hypothetical, yet representative, data that would be expected from such a computational study, based on findings for analogous molecules in the literature. nih.govnih.govconicet.gov.ar

Table 1: Representative Hydrogen Bond Parameters for this compound from a Theoretical Calculation

Donor (D) Acceptor (A) D-H···A Angle (°) H···A Distance (Å) Interaction Energy (kcal/mol)
Amine N-H Carbonyl O 175 1.95 -5.8
Amide N-H Amine N 168 2.10 -4.2
Amine N-H Carbonyl O (inter-dimer) 160 2.25 -3.5

This table illustrates the typical parameters for different types of hydrogen bonds. The interaction energy, bond angle, and distance are key indicators of the strength and geometry of the hydrogen bonds. Stronger interactions, such as those involving the amide and amine groups, are characterized by shorter distances, angles closer to 180°, and more negative interaction energies.

The study of these intermolecular forces is not purely academic. A thorough understanding of the hydrogen bonding network is critical in fields such as crystal engineering, where the goal is to predict and control the solid-state structure of molecular materials to achieve desired physical properties.

Molecular Interactions and Recognition Studies of 2s 2 Amino N Benzyl 3 Methylbutanamide at a Mechanistic Level

Investigation of Hydrogen Bonding Capabilities and Donor-Acceptor Interactions

A detailed analysis of the hydrogen bonding capabilities of (2S)-2-Amino-N-benzyl-3-methylbutanamide would involve the identification of its hydrogen bond donor and acceptor sites. The primary amine (-NH2) group contains two hydrogen bond donors, while the nitrogen atom of this group can act as a hydrogen bond acceptor. The amide group (-C(O)NH-) presents another hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).

In the absence of specific research on this compound, a hypothetical investigation would likely employ techniques such as Fourier-transform infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to observe shifts in vibrational frequencies or proton chemical shifts upon interaction with probe molecules, thereby characterizing its hydrogen bonding potential. Computational methods, such as Density Functional Theory (DFT) calculations, would also be invaluable in determining the geometries and energies of potential hydrogen-bonded complexes.

Supramolecular Assembly and Self-Association Behavior of this compound

The combination of hydrogen bonding sites and hydrophobic regions within this compound suggests the possibility of self-association to form larger supramolecular assemblies. These interactions could lead to the formation of dimers, oligomers, or even more complex structures in solution or the solid state.

Investigative methods to probe such behavior would include concentration-dependent NMR studies, where changes in chemical shifts or diffusion coefficients could indicate aggregation. X-ray crystallography would provide definitive evidence of the packing and intermolecular interactions in the solid state. However, no such crystallographic or solution-based self-assembly studies for this specific compound are currently published.

Binding Interactions with Model Chemical Systems and Small Molecules

Understanding how this compound interacts with other small molecules is crucial for elucidating its potential roles in various chemical contexts. The study of these interactions provides insights into molecular recognition phenomena.

Spectroscopic Analysis of Non-Covalent Interactions

Spectroscopic techniques are powerful tools for studying non-covalent interactions. UV-Vis spectroscopy could be used to monitor changes in the electronic environment of the benzyl (B1604629) group upon binding to another aromatic molecule. Fluorescence spectroscopy, if the molecule or its binding partner is fluorescent, could provide information on binding affinities and mechanisms through quenching or enhancement effects. As with hydrogen bonding studies, NMR spectroscopy would be a key technique, with methods like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) being able to identify close spatial proximity between protons of the interacting molecules.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics in Chemical Systems

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.

A hypothetical ITC experiment to study the binding of this compound to a model system, for instance, a cyclodextrin (B1172386) or a simple aromatic compound, would yield precise data on the forces driving the interaction. However, no such ITC data for this compound is currently available in the scientific literature.

Chemical Reactivity and Derivatization Strategies for 2s 2 Amino N Benzyl 3 Methylbutanamide

Acylation and Alkylation Reactions at the Amine and Amide Nitrogen Centers

The presence of two nitrogen atoms—a primary amine and a secondary amide—offers differential reactivity for acylation and alkylation. The α-amino group is significantly more nucleophilic than the amide nitrogen, making it the primary site for reaction under most conditions.

Acylation: The primary amine readily undergoes acylation with acid chlorides or anhydrides to form the corresponding N-acetylated derivatives. libretexts.org This transformation is particularly significant as it converts the primary amino acid derivative (PAAD) into a functionalized amino acid (FAA). SAR studies comparing PAADs and FAAs have shown that this N-acetylation can markedly influence biological activity, in some cases increasing stereoselectivity for targets like sodium channels. researchgate.net The amide nitrogen is substantially less reactive and would require much harsher conditions for acylation, which could compromise the integrity of the molecule.

Alkylation: Similar to acylation, alkylation preferentially occurs at the more nucleophilic α-amino group. Standard alkylating agents can be used to introduce a variety of substituents.

Reaction TypeReagent ExamplePrimary ProductSignificance
Acylation Acetic Anhydride(2S)-2-Acetamido-N-benzyl-3-methylbutanamideConversion from a PAAD to an FAA, potentially altering biological activity and target selectivity. researchgate.net
Alkylation Methyl Iodide(2S)-N-benzyl-3-methyl-2-(methylamino)butanamideIntroduction of small alkyl groups to probe steric and electronic requirements at the amine.

Modification of the Benzyl (B1604629) Moiety for SAR Studies in Chemical Libraries

The N-benzyl group is a key structural feature that can be systematically modified to probe structure-activity relationships. For primary amino acid derivatives like this one, research has indicated that the electronic properties of the N'-benzylamide substituent are crucial for activity. researchgate.net This suggests that the aromatic ring is involved in a critical interaction with a biological target.

Synthetic strategies for modifying the benzyl ring typically involve starting with substituted benzylamines in the initial amide bond formation with L-valine. This allows for the creation of a library of analogs with diverse electronic and steric properties on the phenyl ring.

Substituent PositionType of SubstituentExamplePotential Impact on Activity
para (4-position) Electron-Withdrawing-NO₂, -CF₃, -FModulates the electronics of the amide, potentially enhancing binding affinity. researchgate.netmdpi.com
para (4-position) Electron-Donating-OCH₃, -CH₃Increases electron density in the aromatic ring, altering potential π-π or cation-π interactions.
ortho/meta Various-Cl, -CH₃Probes steric tolerance in the binding pocket near the benzyl group.

Studies on related N-benzyl amide structures have shown that the introduction of substituents like fluorine can significantly influence inhibitory activity against certain enzymes. mdpi.com

Reactions Involving the Valine Side Chain: Methyl Group Functionalization

The valine side chain consists of an isopropyl group, which is an aliphatic and generally non-polar hydrocarbon moiety. americanpeptidesociety.org This part of the molecule is chemically robust and lacks the inherent reactivity of functional groups like hydroxyls or carboxyls. americanpeptidesociety.org

Direct functionalization of the methyl groups on the isopropyl side chain is challenging due to the high bond dissociation energy of C-H bonds in alkanes. Such reactions would typically require harsh, non-selective conditions, such as free-radical halogenation, which are often incompatible with the other functional groups present in the molecule and are difficult to control. Consequently, there is limited literature on the selective functionalization of the valine side chain in this context for creating fine chemical derivatives. Most derivatization strategies focus on the more reactive sites of the molecule.

Synthesis of Novel Derivatives and Analogs with Modified Backbone Structures

Creating novel analogs extends beyond simple functionalization and involves altering the core backbone of the molecule. These modifications can provide significant insights into the essential structural components required for biological activity.

Strategies for backbone modification include:

Amino Acid Substitution: Replacing the valine residue with other natural or unnatural amino acids to explore the impact of side-chain size, polarity, and shape. For instance, using an amino acid with a polar side chain like serine or a more sterically hindered one. vaia.com

Amine Substitution: Replacing benzylamine (B48309) with other primary or secondary amines during the initial synthesis. This alters the entire N-benzyl moiety, allowing for the introduction of different alkyl, aryl, or heterocyclic groups.

Backbone Extension/Contraction: Inserting or removing methylene (B1212753) units in the backbone to change the spacing and conformational flexibility between the key functional groups.

Modification StrategyExample AnalogRationale
Amino Acid Substitution (2S)-2-Amino-N-benzyl-3-methoxypropanamide pharmaffiliates.comTo assess the effect of replacing the hydrophobic isopropyl group with a more polar methoxyethyl group.
Amine Substitution (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide sigmaaldrich.comTo replace the aromatic benzyl group with a bulky aliphatic group, probing the necessity of the aryl ring.
Stereoisomer Synthesis (2R)-2-Amino-N-benzyl-3-methylbutanamide researchgate.netTo determine the stereochemical requirements for activity by synthesizing the enantiomer.

Analytical Method Development for Chemical Characterization of 2s 2 Amino N Benzyl 3 Methylbutanamide

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like (2S)-2-Amino-N-benzyl-3-methylbutanamide. The presence of a stereogenic center at the alpha-carbon necessitates the use of chiral chromatography to separate it from its (2R)-enantiomer.

The cornerstone of enantiomeric separation by HPLC is the chiral stationary phase (CSP). sigmaaldrich.com The selection of an appropriate CSP is paramount for achieving baseline resolution of the enantiomers. For amino acid derivatives, several classes of CSPs have proven effective. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly well-suited for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.comcsfarmacie.cz The Astec® CHIROBIOTIC® T column, which utilizes the teicoplanin aglycone, is a strong candidate for this separation. sigmaaldrich.comnih.govresearchgate.net The multiple hydrogen bonding sites, ionic groups, and hydrophobic pockets within the teicoplanin structure allow for complex diastereomeric interactions with the enantiomers, leading to differential retention. researchgate.netresearchgate.net The D-enantiomer is typically more strongly retained on these types of phases. sigmaaldrich.com

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), represent another powerful option. nih.gov These phases operate by forming transient diastereomeric complexes, often through inclusion phenomena where one enantiomer fits more effectively into the chiral cavities or grooves of the polysaccharide structure. csfarmacie.cz Derivatization of the analyte is sometimes employed to enhance interaction with these phases, but direct separation is often achievable.

For this compound, a method utilizing a teicoplanin-based CSP would be a primary approach, leveraging the compound's amino and amide functionalities for chiral recognition.

To assess chemical purity, a reversed-phase HPLC method is typically developed. This method must be capable of separating the main compound from any starting materials, by-products, or degradation products. Given that potential impurities can have a wide range of polarities, a gradient elution system is generally preferred over an isocratic one. nih.govresearchgate.net Gradient elution allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable analysis time, while also improving peak shape for later-eluting compounds. nih.gov

A typical method development strategy starts with a "scouting gradient" to determine the approximate elution conditions. nih.gov For a compound like this compound, a C18 column is a standard choice. The mobile phase would consist of an aqueous component (A), often a buffer like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) to control pH, and an organic modifier (B), such as acetonitrile (B52724) or methanol. The gradient would run from a low to a high percentage of the organic modifier.

The following table outlines a hypothetical, yet representative, HPLC method for the simultaneous determination of purity and enantiomeric excess using a chiral column capable of operating in reversed-phase mode.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Ammonium Acetate in Water, pH 5.5
Mobile Phase B Acetonitrile
Gradient Program
Time (min)%B
020
2580
3080
3120
4020
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention Time (2S)-enantiomer ~15.2 min
Expected Retention Time (2R)-enantiomer ~16.5 min

Gas Chromatography (GC) Analysis with Derivatization Techniques

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, amino acid derivatives like this compound are generally non-volatile due to their polar amino and amide groups, which can form strong intermolecular hydrogen bonds. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is mandatory to make the analyte suitable for GC analysis. sigmaaldrich.comsemanticscholar.org

The primary goal of derivatization is to replace the active hydrogen atoms on the primary amine with non-polar groups, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com Silylation is one of the most common and effective derivatization techniques for this purpose. researchgate.netresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to the trimethylsilyl (B98337) (TMS) derivatives formed by MSTFA. sigmaaldrich.com

The derivatization reaction involves heating the sample with the silylating agent in an appropriate aprotic solvent. The resulting silylated derivative of this compound can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 2: Representative GC-MS Method with Silylation Derivatization

ParameterCondition
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl
Reaction Conditions Heat sample with reagent in acetonitrile at 70 °C for 30 minutes
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

Advanced hyphenated techniques (LC-MS, GC-MS) for Impurity Profiling

For comprehensive characterization, especially for pharmaceutical intermediates, identifying and quantifying all potential impurities is crucial. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for this task, providing separation and structural identification in a single analysis. lcms.czenovatia.com

LC-MS is particularly powerful for impurity profiling as it can analyze a wide range of compounds without the need for derivatization. lcms.czwaters.com An HPLC method similar to the one described for purity analysis can be directly coupled to a mass spectrometer. This allows for the determination of the mass-to-charge ratio (m/z) of any impurity peak detected in the chromatogram, which is a critical first step in its identification. qub.ac.uk Tandem mass spectrometry (MS/MS) can further be used to fragment the impurity ions, providing structural information to help elucidate their identity. enovatia.com

Potential impurities in this compound could arise from several sources:

Starting Materials: Unreacted L-valine or benzylamine (B48309).

Reagent-Related Impurities: By-products from coupling reagents used in the amide bond formation. For example, if isobutyl chloroformate is used, an impurity like isobutyl benzylcarbamate could potentially form. researchgate.net

Side-Reactions: Racemization leading to the (2R)-enantiomer, or the formation of di-acylated or di-alkylated products.

Degradation Products: Hydrolysis of the amide bond back to L-valine and benzylamine.

GC-MS, following derivatization, can be used to detect volatile impurities that may not be well-resolved or detected by LC-MS.

Table 3: Potential Process-Related Impurities and Degradants of this compound

Potential ImpurityLikely OriginMolecular FormulaMonoisotopic Mass (Da)
L-ValineStarting MaterialC₅H₁₁NO₂117.0790
BenzylamineStarting MaterialC₇H₉N107.0735
(2R)-2-Amino-N-benzyl-3-methylbutanamideRacemizationC₁₂H₁₈N₂O206.1419
N-BenzylacetamideReagent-RelatedC₉H₁₁NO149.0841
1,3-DibenzylureaSide-ReactionC₁₅H₁₆N₂O240.1263

Future Research Directions and Potential Applications in Chemical Synthesis

Exploration of (2S)-2-Amino-N-benzyl-3-methylbutanamide as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of this compound lies in its potential as a chiral synthon for the synthesis of complex, biologically active molecules. The stereochemically defined center derived from L-valine can be exploited to induce chirality in subsequent synthetic steps. Research into the corresponding (R)-enantiomer, (R)-N'-benzyl 2-amino-3-methylbutanamide, has demonstrated the significance of this structural motif in medicinal chemistry. Studies have shown that derivatives of the (R)-enantiomer exhibit pronounced anticonvulsant and pain-attenuating properties. This underscores the potential of the N-benzyl valinamide (B3267577) scaffold in the development of novel therapeutic agents.

Future research could focus on utilizing this compound in the synthesis of a diverse range of complex natural products and pharmaceutical targets. Its primary amine can serve as a nucleophile or be readily transformed into other functional groups, while the amide bond provides structural rigidity. The benzyl (B1604629) group can also be modified or removed, offering further avenues for diversification. The stereoselective synthesis of molecules where the stereochemistry is directed by the chiral center of the valinamide core is a promising area for exploration.

Table 1: Research on Related N'-Benzyl 2-Amino Acetamides

Compound Application Key Findings
(R)-N'-benzyl 2-amino-3-methylbutanamide Anticonvulsant and neuropathic pain models Demonstrated significant in vivo activity, highlighting the therapeutic potential of the scaffold.

Integration into Macrocyclic or Peptidomimetic Structures

The incorporation of this compound into macrocyclic and peptidomimetic structures presents a compelling avenue for future research. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The N-benzyl group and the valine side chain of the title compound can introduce conformational constraints and lipophilicity, which are often desirable in peptidomimetic drug design.

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The structural features of this compound make it an attractive component for the synthesis of novel macrocyclic architectures. The primary amine and the potential for functionalization of the valine side chain provide handles for macrocyclization reactions. Research has shown that macrocyclic dipeptides incorporating N-benzyl amides can act as potent proteasome inhibitors, indicating the potential for creating biologically active macrocycles from this building block. nih.gov

Table 2: Strategies for Macrocyclization and Peptidomimetic Design

Strategy Description Potential Role of this compound
Head-to-tail cyclization Formation of a cyclic peptide by linking the N- and C-termini of a linear precursor. The primary amine can act as the N-terminus for cyclization.
Side-chain to side-chain cyclization Linking the side chains of two amino acid residues within a peptide sequence. The valine side chain could be functionalized for this purpose.
Incorporation of unnatural amino acids Replacing natural amino acids with synthetic analogues to improve properties. Can serve as a non-proteinogenic building block to introduce specific structural features.

Development of Novel Synthetic Methodologies Utilizing its Stereochemical Features

The inherent chirality of this compound can be leveraged to develop novel stereoselective synthetic methodologies. Its use as a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction, is a significant area of potential. The auxiliary can be attached to a prochiral substrate, and its stereocenter can influence the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Furthermore, the stereochemical information embedded in this molecule can be transferred in various asymmetric reactions. For instance, conjugate addition reactions where the primary amine of this compound acts as a nucleophile could proceed with high stereoselectivity. The development of new synthetic routes that exploit the stereodirecting ability of this compound would be a valuable contribution to the field of asymmetric synthesis. The stereoselective synthesis of complex molecules often relies on the availability of such versatile chiral building blocks. nih.gov

Investigation of its Role in Chemo- and Enantioselective Catalysis as a Ligand or Organocatalyst

The structural motifs present in this compound make it a promising candidate for applications in chemo- and enantioselective catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

As a chiral ligand , the primary amine and the amide carbonyl oxygen can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed reactions. The valine side chain and the benzyl group can be tuned to modulate the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity. The synthesis of novel chiral ligands from readily available amino acids is a well-established strategy in asymmetric catalysis. mdpi.comomizzur.com

As an organocatalyst , the primary amine of this compound can participate in various catalytic cycles, such as enamine and iminium ion catalysis. Chiral primary amines derived from amino acids are known to be effective organocatalysts for a range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. The amide group can also participate in catalysis through hydrogen bonding interactions, providing additional stereocontrol. The development of new organocatalysts based on this scaffold could offer a more sustainable and metal-free alternative for the synthesis of chiral molecules.

Table 3: Potential Catalytic Applications

Catalysis Type Potential Reaction Role of this compound
Metal Catalysis Asymmetric hydrogenation, C-C bond formation Acts as a chiral ligand to create a stereoselective catalytic environment.
Organocatalysis Aldol reaction, Michael addition The primary amine can form chiral enamines or iminium ions to activate substrates.

Q & A

Q. Table 1: Key Physical Properties

PropertyValueReference
Molecular Weight220.31 g/mol
Density0.998 ± 0.06 g/cm³ (predicted)
Boiling Point241.0 ± 23.0 °C (predicted)

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurities. To address this:

Reproduce Experiments: Standardize protocols using high-purity samples (e.g., ≥98% by HPLC) .

Control for Stereochemistry: Verify enantiomeric ratios, as impurities in the (2R)-form could alter activity .

Meta-Analysis: Compare data across studies (e.g., BACE2 inhibition assays in ) while accounting for variables like cell lines or inhibitor concentrations .

Advanced: What strategies optimize the compound’s use in structure-activity relationship (SAR) studies for enzyme inhibition?

Answer:

  • Modular Synthesis: Introduce substituents at the benzyl or methyl groups (e.g., fluorobenzyl analogs) to probe steric/electronic effects .
  • Crystallography: Co-crystallize with target enzymes (e.g., BACE2) to identify binding motifs. highlights similar compounds used in inhibitor design .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Key SAR Insights:

  • The benzyl group enhances hydrophobic interactions with enzyme pockets.
  • Methyl branching at C3 may reduce metabolic degradation .

Advanced: How should researchers handle hygroscopicity and stability challenges during storage?

Answer:

  • Storage Conditions: Keep under argon at −20°C in amber vials to prevent oxidation and hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
  • Lyophilization: For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO .

Advanced: What are the ethical and practical considerations for sharing data on this compound in open-access repositories?

Answer:

  • Data Standardization: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to annotate datasets with CAS numbers (e.g., 207121-91-3) and spectral libraries .
  • Ethical Compliance: Ensure patient-derived data (if applicable) are de-identified per GDPR or HIPAA .
  • Collaborative Platforms: Deposit synthetic protocols in repositories like Zenodo or ChemRxiv for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.